Cas no 2639371-37-0 (4-(1S)-1-amino-2,2-dimethylpropyl-1,3-thiazol-2-amine)

4-(1S)-1-amino-2,2-dimethylpropyl-1,3-thiazol-2-amine is a chiral thiazole derivative featuring a sterically hindered 1-amino-2,2-dimethylpropyl substituent. Its structurally defined stereocenter and rigid thiazole core make it a valuable intermediate in asymmetric synthesis and pharmaceutical research. The compound's amine functionality allows for further derivatization, while the thiazole ring contributes to its stability and potential bioactivity. Its high purity and well-characterized stereochemistry ensure reproducibility in applications such as ligand design and medicinal chemistry. The compound is particularly useful in the development of targeted small-molecule therapeutics due to its modular reactivity and conformational constraints.
4-(1S)-1-amino-2,2-dimethylpropyl-1,3-thiazol-2-amine structure
2639371-37-0 structure
商品名:4-(1S)-1-amino-2,2-dimethylpropyl-1,3-thiazol-2-amine
CAS番号:2639371-37-0
MF:C8H15N3S
メガワット:185.289799928665
CID:5640312
PubChem ID:165901602

4-(1S)-1-amino-2,2-dimethylpropyl-1,3-thiazol-2-amine 化学的及び物理的性質

名前と識別子

    • 2639371-37-0
    • EN300-27783740
    • 4-[(1S)-1-amino-2,2-dimethylpropyl]-1,3-thiazol-2-amine
    • 4-(1S)-1-amino-2,2-dimethylpropyl-1,3-thiazol-2-amine
    • インチ: 1S/C8H15N3S/c1-8(2,3)6(9)5-4-12-7(10)11-5/h4,6H,9H2,1-3H3,(H2,10,11)/t6-/m1/s1
    • InChIKey: ZJKRCPRLOIMLLI-ZCFIWIBFSA-N
    • ほほえんだ: S1C(N)=NC(=C1)[C@H](C(C)(C)C)N

計算された属性

  • せいみつぶんしりょう: 185.09866866g/mol
  • どういたいしつりょう: 185.09866866g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 155
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 93.2Ų

4-(1S)-1-amino-2,2-dimethylpropyl-1,3-thiazol-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27783740-0.25g
4-[(1S)-1-amino-2,2-dimethylpropyl]-1,3-thiazol-2-amine
2639371-37-0 95.0%
0.25g
$906.0 2025-03-19
Enamine
EN300-27783740-0.05g
4-[(1S)-1-amino-2,2-dimethylpropyl]-1,3-thiazol-2-amine
2639371-37-0 95.0%
0.05g
$827.0 2025-03-19
Enamine
EN300-27783740-2.5g
4-[(1S)-1-amino-2,2-dimethylpropyl]-1,3-thiazol-2-amine
2639371-37-0 95.0%
2.5g
$1931.0 2025-03-19
Enamine
EN300-27783740-1g
4-[(1S)-1-amino-2,2-dimethylpropyl]-1,3-thiazol-2-amine
2639371-37-0
1g
$986.0 2023-09-09
Enamine
EN300-27783740-0.1g
4-[(1S)-1-amino-2,2-dimethylpropyl]-1,3-thiazol-2-amine
2639371-37-0 95.0%
0.1g
$867.0 2025-03-19
Enamine
EN300-27783740-0.5g
4-[(1S)-1-amino-2,2-dimethylpropyl]-1,3-thiazol-2-amine
2639371-37-0 95.0%
0.5g
$946.0 2025-03-19
Enamine
EN300-27783740-1.0g
4-[(1S)-1-amino-2,2-dimethylpropyl]-1,3-thiazol-2-amine
2639371-37-0 95.0%
1.0g
$986.0 2025-03-19
Enamine
EN300-27783740-5.0g
4-[(1S)-1-amino-2,2-dimethylpropyl]-1,3-thiazol-2-amine
2639371-37-0 95.0%
5.0g
$2858.0 2025-03-19
Enamine
EN300-27783740-10.0g
4-[(1S)-1-amino-2,2-dimethylpropyl]-1,3-thiazol-2-amine
2639371-37-0 95.0%
10.0g
$4236.0 2025-03-19
Enamine
EN300-27783740-5g
4-[(1S)-1-amino-2,2-dimethylpropyl]-1,3-thiazol-2-amine
2639371-37-0
5g
$2858.0 2023-09-09

4-(1S)-1-amino-2,2-dimethylpropyl-1,3-thiazol-2-amine 関連文献

4-(1S)-1-amino-2,2-dimethylpropyl-1,3-thiazol-2-amineに関する追加情報

Introduction to 4-(1S)-1-amino-2,2-dimethylpropyl-1,3-thiazol-2-amine (CAS No. 2639371-37-0)

4-(1S)-1-amino-2,2-dimethylpropyl-1,3-thiazol-2-amine is a meticulously crafted organic compound characterized by its unique structural and functional attributes. This compound, identified by the chemical identifier CAS No. 2639371-37-0, has garnered significant attention in the field of pharmaceutical chemistry due to its potential applications in drug development and biochemical research. The molecular structure of this compound incorporates a thiazole ring, a moiety well-documented for its versatility in medicinal chemistry, alongside a stereospecifically defined (1S) configuration, which is critical for its biological activity.

The synthesis of 4-(1S)-1-amino-2,2-dimethylpropyl-1,3-thiazol-2-amine involves a series of sophisticated chemical transformations that highlight the precision and expertise required in modern organic synthesis. The introduction of the (1S) stereocenter at the propyl side chain is particularly noteworthy, as stereochemistry plays an indispensable role in determining the efficacy and selectivity of pharmaceutical agents. This compound’s structural motif, combining the stability of the thiazole core with the steric influence of the 2,2-dimethylpropyl group, positions it as a promising candidate for further investigation in therapeutic contexts.

In recent years, there has been a surge in research focused on heterocyclic compounds, particularly those incorporating thiazole derivatives. These compounds are celebrated for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific configuration of 4-(1S)-1-amino-2,2-dimethylpropyl-1,3-thiazol-2-amine may contribute to its unique pharmacological profile, making it an attractive scaffold for designing novel drugs targeting various diseases.

Current advancements in computational chemistry and molecular modeling have enabled researchers to predict the interactions between 4-(1S)-1-amino-2,2-dimethylpropyl-1,3-thiazol-2-amine and biological targets with remarkable accuracy. These studies suggest that the compound may exhibit inhibitory effects on key enzymes and receptors implicated in metabolic disorders and cancer progression. For instance, preliminary docking studies have indicated potential binding affinities with enzymes such as Janus kinases (JAKs) and protein tyrosine kinases (PTKs), which are central to signal transduction pathways involved in cell proliferation and differentiation.

The stereochemical integrity of 4-(1S)-1-amino-2,2-dimethylpropyl-1,3-thiazol-2-amine is another critical factor that distinguishes it from other analogs. The (1S) configuration at the propyl group has been shown to enhance binding affinity and reduce off-target effects in several drug candidates. This underscores the importance of chirality in pharmaceutical design and underscores why compounds like this are under intense scrutiny by medicinal chemists.

Moreover, the synthesis of chiral thiazole derivatives presents unique challenges that demand innovative methodologies. Traditional approaches often rely on chiral auxiliaries or catalysts to achieve enantioselective transformations. However, emerging techniques such as asymmetric hydrogenation and enzymatic resolution offer more sustainable and scalable alternatives. The development of efficient synthetic routes for 4-(1S)-1-amino-2,2-dimethylpropyl-1,3-thiazol-2-amine not only advances synthetic chemistry but also paves the way for producing other enantiomerically pure thiazole-based drugs.

The potential therapeutic applications of 4-(1S)-1-amino-2,2-dimethylpropyl-1,3-thiazol-2-amine extend beyond its structural allure. Researchers are exploring its efficacy as a modulator of inflammatory pathways by targeting key mediators such as cyclooxygenase (COX) enzymes and lipoxygenase (LOX) pathways. Additionally, its interaction with mitochondrial respiration has been hypothesized to make it a candidate for treating neurodegenerative diseases where oxidative stress plays a pivotal role.

In conclusion,4-(1S)-amino - 22 dimethyl propyl - 13 thiazol - 21 amine (CAS No. 2639371370 ) represents a significant advancement in medicinal chemistry with its well-defined stereochemistry and promising biological activities . Further exploration into its pharmacological profile , synthetic methodologies , and potential therapeutic applications will undoubtedly contribute valuable insights into developing next-generation pharmaceutical agents . As research progresses , this compound stands poised to make substantial contributions to both academic inquiry and clinical practice .

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